molecular formula C11H15FN2O B1321940 4-Fluoro-2-(4-morpholinylmethyl)aniline CAS No. 503160-33-6

4-Fluoro-2-(4-morpholinylmethyl)aniline

Cat. No.: B1321940
CAS No.: 503160-33-6
M. Wt: 210.25 g/mol
InChI Key: SKDUMUXUMJDPMS-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-morpholinylmethyl)aniline is an organic compound characterized by the presence of a fluoroaniline moiety attached to a morpholine ring. Its molecular formula is C₁₁H₁₅FN₂O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with formaldehyde and morpholine under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-fluoroaniline, formaldehyde, morpholine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 4-fluoroaniline is first reacted with formaldehyde to form an intermediate, which then reacts with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-morpholinylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Aromatic nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(4-morpholinylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-morpholinylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. The fluoro group enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

    2-(4-Morpholinylmethyl)aniline: Lacks the fluoro group, resulting in different reactivity and applications.

    4-Chloro-2-(4-morpholinylmethyl)aniline: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties.

Uniqueness

4-Fluoro-2-(4-morpholinylmethyl)aniline is unique due to the presence of both the fluoro and morpholine groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

4-fluoro-2-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUMUXUMJDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(5-fluoro-2-nitrobenzyl)morpholine (240 mg; 1.0 mmol) in THF:ethanol mixture (1:1) (40 mL) was added a catalytical amount of Raney-Nickel and hydrazine hydrate (6.0 mmol). The mixture was stirred for 30 minutes at ambient temperature, then filtered through a Celite pad and the filtrate was evaporated to provide the title compound (208 mg, 99%), which was used in further reactions without purification.
Name
4-(5-fluoro-2-nitrobenzyl)morpholine
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
99%

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